molecular formula C21H25N5O2 B4057111 3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B4057111
M. Wt: 379.5 g/mol
InChI Key: LVJGHICLPRRTSA-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is 379.20082506 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and OLED Applications

Research on Pt(II) complexes with pyrazole chelates, including similar structural motifs, has revealed distinctive packing arrangements within crystal lattices and photophysical properties. Such complexes exhibit mechanoluminescence and concentration-dependent photoluminescence, making them suitable for organic light-emitting diodes (OLEDs) applications. OLED devices fabricated with these materials achieve high external quantum efficiency and stable chromaticity, indicating their potential in high-performance display and lighting technologies (Huang et al., 2013).

Synthetic Methodologies

Experimental and theoretical studies have explored the functionalization reactions of pyrazole derivatives, demonstrating the synthetic versatility of these compounds. These studies highlight the potential of such chemical frameworks in constructing complex molecular architectures, useful in the development of new materials and bioactive molecules (Yıldırım et al., 2005).

Molecular Magnetism

Dysprosium dinuclear complexes involving pyrazole-based ligands exhibit multiple single-molecule magnet behaviors. This property is significant for applications in quantum computing and information storage, where the control and manipulation of spin states at the molecular level are crucial (Feng et al., 2015).

Cytotoxicity and Anticancer Activity

Some novel pyrazole derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines. Compounds exhibiting significant anticancer activity highlight the therapeutic potential of such molecules in the development of new anticancer agents (Hafez, 2017).

Antifungal and Antibacterial Activities

Pyrazolopyridines and related compounds have been synthesized and tested for antifungal and antibacterial activities. Their efficacy against various pathogens suggests their application in developing new antimicrobial agents, addressing the rising challenge of antibiotic resistance (Dawood, 2005).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-7-26-14(2)16(10-22-26)11-25-8-6-18-17(12-25)21(24-23-18)15-4-5-19-20(9-15)28-13-27-19/h4-5,9-10H,3,6-8,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGHICLPRRTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)CN2CCC3=C(C2)C(=NN3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 3
Reactant of Route 3
3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 5
3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Reactant of Route 6
3-(1,3-Benzodioxol-5-yl)-5-[(5-methyl-1-propylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

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